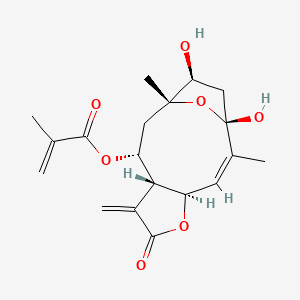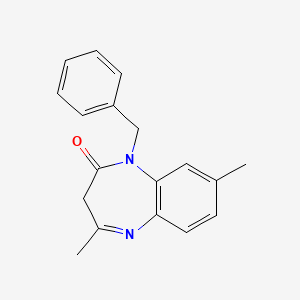![molecular formula C15H16N2O2S B1238131 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-[2-(methylthio)phenyl]urea is a member of ureas.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea shares structural similarities with metobromuron, a phenylurea herbicide. A study on metobromuron revealed its crystal structure and interactions, forming chains along specific axes and a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).
Synthesis Methods
- Research by Sarantou & Varvounis (2022) explored the synthesis of similar phenylurea compounds, providing insights into different methods of synthesis and their yields, highlighting the compound's chemical versatility and potential for varied applications (Sarantou & Varvounis, 2022).
Medical Applications
- A study by Zarghi et al. (2008) on 1,3-diarylurea derivatives, including compounds structurally related to this compound, showed potent inhibitory activity in cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory and cancer therapeutic applications (Zarghi et al., 2008).
Optical and Electronic Properties
- Research on functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are structurally similar to the compound , has shown interesting electronic properties, which could have applications in material science and photophysical studies (Singh et al., 2016).
Anticancer Investigations
- A study on urea derivatives, including compounds similar to this compound, explored their potential in inhibiting enzymes and their effects on cancer cell lines, indicating potential applications in cancer research and treatment (Mustafa, Perveen, & Khan, 2014).
ROCK Inhibition for Cancer Treatment
- Pireddu et al. (2012) studied 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, compounds structurally related to this compound, as potent ROCK inhibitors, showing promise in human lung cancer treatment (Pireddu et al., 2012).
Nonlinear Optical Materials
- Investigations into similar compounds have shown potential applications in nonlinear optical materials, which are crucial in fields like photonics and telecommunications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Potential Anti-Cancer Agents
- Feng et al. (2020) researched diaryl ureas, finding potent antiproliferative effects on various cancer cell lines, indicating the potential of this compound derivatives as anti-cancer agents (Feng et al., 2020).
Corrosion Inhibition
- Bahrami & Hosseini (2012) explored the corrosion inhibition properties of similar urea compounds, suggesting applications in material science and industrial chemistry (Bahrami & Hosseini, 2012).
Structural and Optical Properties
- Kumar et al. (2012) studied the structural and optical properties of related compounds, indicating applications in opto-electronic devices due to their high nonlinearity and thermal stability (Kumar, Ravindrachary, Janardhana, & Poojary, 2012).
Inhibition of Translation Initiation in Cancer
- Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, structurally related to this compound, could inhibit cancer cell proliferation by affecting translation initiation (Denoyelle et al., 2012).
Propriétés
Formule moléculaire |
C15H16N2O2S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Clé InChI |
JTKXTGXHHYEMKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(9Z,13S,25Z,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238049.png)
![(1R,2S,6R,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride](/img/structure/B1238050.png)


![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)



![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)

![1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]](/img/structure/B1238068.png)

![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)

